(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate
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Overview
Description
(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate is a complex organic compound that features a unique combination of oxazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate typically involves multiple steps. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The resulting oxazoline can then be oxidized to the corresponding oxazole using reagents like manganese dioxide .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and more stable reagents to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can occur on the phenyl and thiophene rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide for oxidation, diethylaminosulfur trifluoride (DAST) for cyclodehydration, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazoline ring typically yields oxazoles, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In industry, the compound’s electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate involves its interaction with specific molecular targets. The oxazole and thiophene moieties can interact with various enzymes and receptors, leading to a range of biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazole
- 2-Phenyl-2-oxazoline
- New derivatives of 4,5-dihydro-1H-pyrazole, 4,5-dihydro-1,2-oxazole
Uniqueness
What sets (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate apart from similar compounds is its combination of oxazole and thiophene moieties. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C21H17NO5S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[2-phenyl-4-(thiophene-2-carbonyloxymethyl)-5H-1,3-oxazol-4-yl]methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C21H17NO5S2/c23-19(16-8-4-10-28-16)26-13-21(14-27-20(24)17-9-5-11-29-17)12-25-18(22-21)15-6-2-1-3-7-15/h1-11H,12-14H2 |
InChI Key |
XNJPETSDJNKPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)(COC(=O)C3=CC=CS3)COC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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